![molecular formula C18H11Br B11828741 3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
3-Bromobenzo[c]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C18H11Br. It is a derivative of benzo[c]phenanthrene, where a bromine atom is substituted at the third position of the benzo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzo[c]phenanthrene typically involves the bromination of benzo[c]phenanthrene. One common method is the electrophilic aromatic substitution reaction, where benzo[c]phenanthrene is treated with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzo[c]phenanthrene and bromine, with stringent control over reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrobenzo[c]phenanthrene.
Substitution: Various substituted benzo[c]phenanthrene derivatives.
Scientific Research Applications
3-Bromobenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies on its interactions with biological macromolecules help understand its potential biological activity.
Medicine: Research into its potential as an anticancer agent due to its structural similarity to other biologically active polycyclic aromatic hydrocarbons.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3-Bromobenzo[c]phenanthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. This intercalation can lead to mutations and cytotoxic effects, which are being explored for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzo[c]phenanthrene
- 3-Chlorobenzo[c]phenanthrene
- 3-Methylbenzo[c]phenanthrene
- 9-Bromophenanthrene
Uniqueness
3-Bromobenzo[c]phenanthrene is unique due to its specific bromine substitution at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern makes it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .
Properties
Molecular Formula |
C18H11Br |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
3-bromobenzo[c]phenanthrene |
InChI |
InChI=1S/C18H11Br/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H |
InChI Key |
UFUYMMCTTXAPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


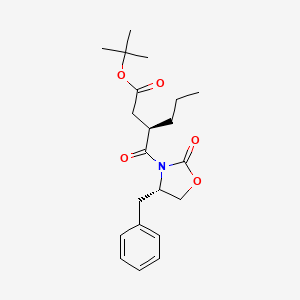
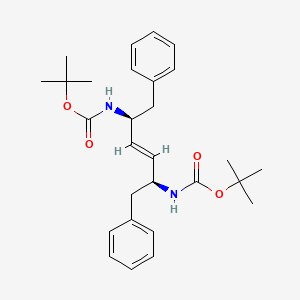
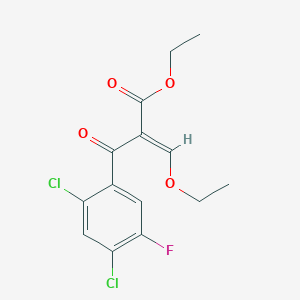

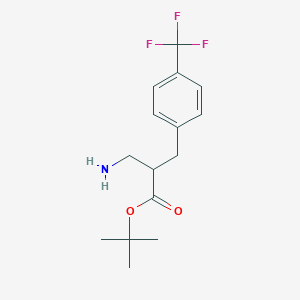

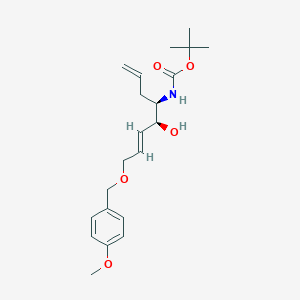
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)

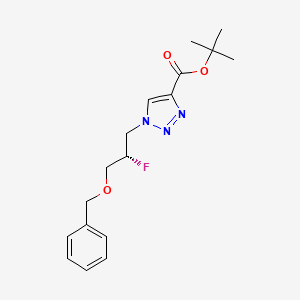
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)

